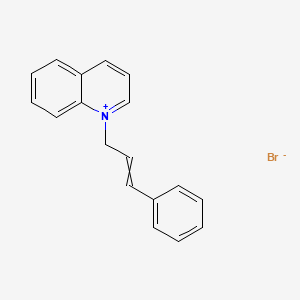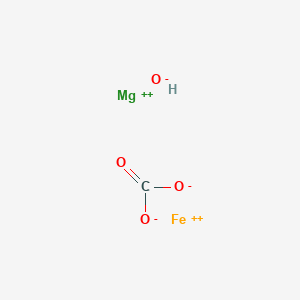![molecular formula C17H16N2O2 B12549025 3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- CAS No. 173210-08-7](/img/structure/B12549025.png)
3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- is a complex organic compound belonging to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a unique structure that includes a piperazine ring, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- typically involves the condensation of naphthol with a suitable aldehyde, followed by cyclization and subsequent functionalization with piperazine. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various alkylated derivatives .
Applications De Recherche Scientifique
3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a photochromic material in the development of smart coatings and sensors.
Biology: The compound’s ability to change color under light makes it useful in biological imaging and tracking.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its photochromic properties can be harnessed to control the release of therapeutic agents.
Industry: It is employed in the manufacture of photochromic lenses and other optical devices.
Mécanisme D'action
The mechanism of action of 3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- involves the absorption of light, leading to a reversible ring-opening reaction. This process converts the compound from a colorless form to a colored merocyanine form. The molecular targets and pathways involved include the interaction with specific wavelengths of light, which induce electronic transitions and structural changes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its strong photochromic properties and used in similar applications.
1H,3H-Naphtho[1,8-cd]pyran-1-one: Another naphthopyran derivative with distinct structural features and applications.
Uniqueness
Its unique structure allows for more versatile functionalization compared to other naphthopyran derivatives .
Propriétés
Numéro CAS |
173210-08-7 |
|---|---|
Formule moléculaire |
C17H16N2O2 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
1-piperazin-1-ylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C17H16N2O2/c20-16-11-14(19-9-7-18-8-10-19)17-13-4-2-1-3-12(13)5-6-15(17)21-16/h1-6,11,18H,7-10H2 |
Clé InChI |
TYKHMXYNBZDRDV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)

methanethione](/img/structure/B12548969.png)


![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)







